Cas no 2171805-09-5 (4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one)

4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one
- EN300-1289103
- 2171805-09-5
-
- Inchi: 1S/C8H5ClFNOS/c9-3-1-2-4(10)6-5(3)7(13)8(12)11-6/h1-2,7,13H,(H,11,12)
- InChI Key: QMHAQRKBYOPOTL-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2=C1C(C(N2)=O)S)F
Computed Properties
- Exact Mass: 216.9764408g/mol
- Monoisotopic Mass: 216.9764408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 30.1Ų
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289103-0.05g |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 0.05g |
$792.0 | 2023-05-24 | ||
Enamine | EN300-1289103-10.0g |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 10g |
$4052.0 | 2023-05-24 | ||
Enamine | EN300-1289103-1.0g |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 1g |
$943.0 | 2023-05-24 | ||
Enamine | EN300-1289103-0.25g |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 0.25g |
$867.0 | 2023-05-24 | ||
Enamine | EN300-1289103-100mg |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1289103-1000mg |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 1000mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1289103-2500mg |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 2500mg |
$1370.0 | 2023-10-01 | ||
Enamine | EN300-1289103-5000mg |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1289103-10000mg |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1289103-0.1g |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2171805-09-5 | 0.1g |
$829.0 | 2023-05-24 |
4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one Related Literature
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one
Introduction to 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one (CAS No. 2171805-09-5)
The compound 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one (CAS No. 2171805-09-5) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and synthesis of heterocyclic scaffolds. This molecule, characterized by its indolone core structure, has garnered considerable attention due to its unique structural and functional attributes. The presence of both chloro and fluoro substituents, combined with a sulfanyl group, imparts distinct electronic and steric properties that make it a versatile building block for drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of indole derivatives as potential therapeutic agents. The indolone moiety, in particular, has been extensively studied for its role in modulating various biological pathways. The compound 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one is no exception, as it exhibits promising pharmacological activity across multiple targets. This introduction delves into the structural features, synthetic methodologies, and emerging applications of this compound, highlighting its relevance in contemporary medicinal chemistry.
The structural framework of 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one is composed of a fused bicyclic system consisting of an indole ring and a ketone group. The chloro substituent at the 4-position and the fluoro group at the 7-position are strategically positioned to influence both the electronic distribution and metabolic stability of the molecule. Additionally, the sulfanyl group at the 3-position introduces a polar moiety that can enhance solubility and binding affinity to biological targets.
From a synthetic perspective, the preparation of 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The synthesis typically begins with the functionalization of an indole precursor, followed by selective halogenation and sulfonylation reactions. The introduction of the chloro and fluoro groups often requires precise control over reaction conditions to avoid unwanted side products. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield.
One of the most compelling aspects of 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one is its potential as a scaffold for developing novel therapeutic agents. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, modifications to the sulfanyl group have shown promise in targeting kinases involved in cancer progression. Similarly, variations around the chloro and fluoro substituents have been explored for their effects on metabolic stability and pharmacokinetic properties.
The role of fluorine in medicinal chemistry cannot be overstated. The presence of a fluoro group often enhances lipophilicity and metabolic resistance, making it an attractive feature for drug candidates. In 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one, the fluoro group at the 7-position contributes to these desirable properties while also participating in hydrogen bonding interactions with biological targets. This dual functionality makes it an excellent candidate for further derivatization to optimize drug-like characteristics.
Recent advancements in computational chemistry have further accelerated the development pipeline for compounds like 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one. Molecular modeling studies have provided insights into how structural modifications can fine-tune binding affinity and selectivity. By leveraging these computational tools, researchers can predictively design derivatives with enhanced therapeutic potential before undertaking costly experimental syntheses.
The sulfanyl group at the 3-position of 4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one adds another layer of complexity to its pharmacological profile. Sulfur-containing heterocycles are well-known for their biological activity and have been incorporated into numerous drugs approved by regulatory agencies worldwide. The sulfanyl moiety can engage in multiple interactions with biological targets, including hydrogen bonding and hydrophobic effects, which contribute to its versatility as a pharmacophore.
In conclusion,4-chloro--{7}--fluoro--{3}--sulfanyl--{2},--{3}--dihydro--{1}--indol--{2}--one (CAS No. 2171805--{09}--5) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its unique structural features and promising pharmacological activity make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound,4-chloro--{7}--fluoro--{3}--sulfanyl--{2},--{3}--dihydro--{1}--indol--{2}--one is poised to play an increasingly significant role in addressing unmet medical needs.
2171805-09-5 (4-chloro-7-fluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one) Related Products
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)




